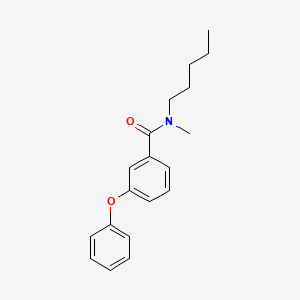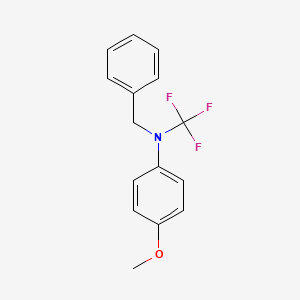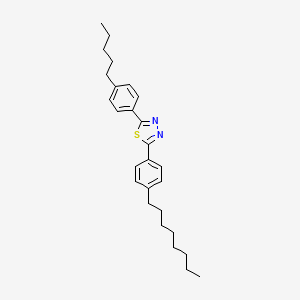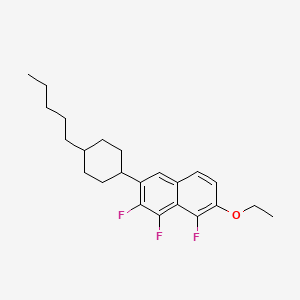![molecular formula C20H45ClN2O3Si B12543205 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride CAS No. 843664-65-3](/img/structure/B12543205.png)
1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride is an organic compound that belongs to the class of ionic liquids. It is characterized by the presence of an imidazolidin-1-ium core, an octyl group, and a triethoxysilylpropyl group. This compound is notable for its unique combination of organic and inorganic components, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride typically involves the reaction of 1-octylimidazole with 3-chloropropyltriethoxysilane in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide, acetate, or other anions.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are useful in the formation of silicate networks.
Common Reagents and Conditions:
Nucleophiles: Hydroxide, acetate, and other anions.
Hydrolysis Conditions: Aqueous solutions, often under acidic or basic conditions.
Condensation Conditions: Typically carried out at elevated temperatures to promote the formation of siloxane bonds.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazolidin-1-ium salts can be formed.
Hydrolysis Products: Silanol derivatives.
Condensation Products: Siloxane networks.
Aplicaciones Científicas De Investigación
1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride exerts its effects is primarily based on its ability to interact with various molecular targets through ionic and covalent bonding. The triethoxysilyl group can form strong bonds with silicate surfaces, while the imidazolidin-1-ium core can interact with organic molecules through ionic interactions. These properties make it a versatile compound for modifying surfaces and enhancing the properties of materials .
Comparación Con Compuestos Similares
1-Methyl-3-[3-(triethoxysilyl)propyl]imidazolium chloride: Similar structure but with a methyl group instead of an octyl group.
1-Octyl-3-[3-(trimethoxysilyl)propyl]imidazolidin-1-ium chloride: Similar structure but with trimethoxysilyl group instead of triethoxysilyl group.
Uniqueness: 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride is unique due to its combination of an octyl group and a triethoxysilyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both organic and inorganic interactions are required .
Propiedades
Número CAS |
843664-65-3 |
|---|---|
Fórmula molecular |
C20H45ClN2O3Si |
Peso molecular |
425.1 g/mol |
Nombre IUPAC |
triethoxy-[3-(3-octylimidazolidin-3-ium-1-yl)propyl]silane;chloride |
InChI |
InChI=1S/C20H44N2O3Si.ClH/c1-5-9-10-11-12-13-15-21-17-18-22(20-21)16-14-19-26(23-6-2,24-7-3)25-8-4;/h5-20H2,1-4H3;1H |
Clave InChI |
ACRHQPUBTAKBOH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[NH+]1CCN(C1)CCC[Si](OCC)(OCC)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


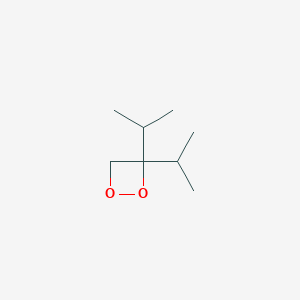
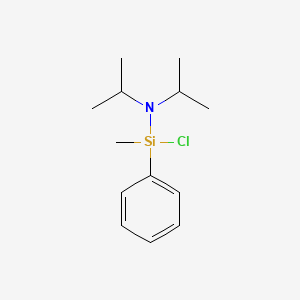
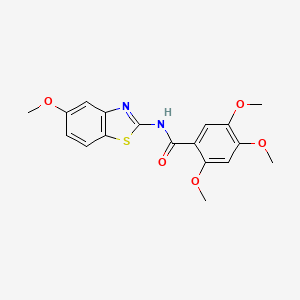
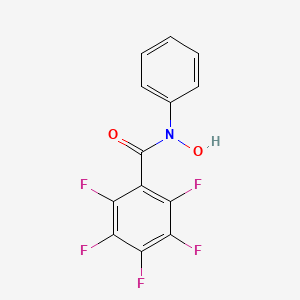

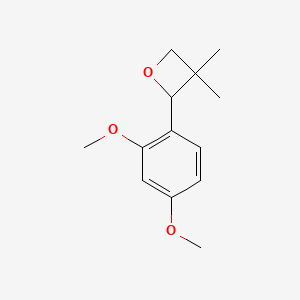
![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)
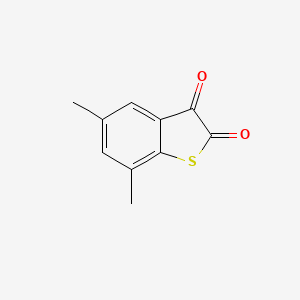
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
